Mannose triflate
Overview
Description
Mannose triflate is a derivative of mannose, a type of sugar found naturally in many fruits, vegetables, and other foods. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and nutraceuticals. In the laboratory, it is used as a reagent in organic synthesis, as a catalyst in catalytic hydrogenation, and as a ligand for metal-catalyzed reactions. In addition, this compound has been explored for its potential in drug delivery, as a tool for inducing apoptosis, and as an inhibitor of glycosylation and protein glycation.
Scientific Research Applications
Radiopharmaceutical Production : Mannose triflate is used as a precursor in producing [18F]-FDG, a radiopharmaceutical essential in positron emission tomography (PET). PET assesses glycolytic activity in tumor cells and is crucial for diagnosing heart and neurological diseases (Simeonova & Todorov, 2023).
Cancer Research : It's utilized for synthesizing (18)F-FDG, which, when conjugated with gold nanoparticles and anti-metadherin antibody, aids in cancer research and potential treatments (Unak et al., 2012).
Oligosaccharide Synthesis : this compound is integral for the stereospecific synthesis of oligosaccharides containing the α-d-mannopyranosyl and β-l-rhamnopyranosyl linkage, a fundamental process in biochemical studies (Hodosi & Kováč, 1998).
Immunology : D-mannose has shown to suppress immunopathology in mouse models of autoimmune diseases and increase the proportion of regulatory T cells, hinting at its therapeutic potential (Zhang et al., 2017).
Medical and Research Supply : this compound is routinely prepared to meet the growing needs for FDG in research centers and hospitals, showcasing its importance in medical imaging and diagnostic studies (Toyokuni et al., 2004).
Drug and Gene Delivery : Mannose, mannan conjugates, and their specific interacting proteins are explored for gene delivery and drug targeting, potentially revolutionizing targeted delivery systems (Gupta, Gupta, & Gupta, 2009).
Metabolic Research : Studies have found that mannose alters gut microbiome, affects diet-induced obesity, and improves glucose tolerance, suggesting its significant role in metabolic research and potential therapeutic applications (Sharma et al., 2018).
Food Industry and Health : Mannose is used in the food, medicine, cosmetic, and food-additive industries, exhibiting physiological benefits on health such as impacting the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections (Wu, Zhang, & Mu, 2019).
Clinical Applications : Mannose has potential in treating various diseases, preventing pancreatic fistula, and improving magnetic resonance imaging for acute pancreatitis, highlighting its versatility in clinical applications (Wei, Huang, Cui, & Zhu, 2020).
Targeted Drug Delivery : Mannose-targeted drug delivery systems are being explored for treating a number of diseases, including cancer, which could significantly improve patient quality of life (Irache, Salman, Gamazo, & Espuelas, 2008).
Mechanism of Action
Target of Action
Mannose triflate, also known as TATM, is a glucose analogue . Its primary target is the fluorine-18 (18F) atom, which is used in the medical imaging modality known as Positron Emission Tomography (PET) . The 18F atom is a positron-emitting radionuclide substituted for the normal hydroxyl group at the C-2 position in the glucose molecule .
Mode of Action
The binding of 18F to this compound is carried out via an SN2 nucleophilic substitution reaction . This reaction results in the synthesis of 18F-FDG , a radiotracer used in PET imaging .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the glycolysis pathway . The uptake of 18F-FDG by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism through 6-phosphorylation . The biological half-life of the resulting 18F-FDG is approximately 110 minutes at 70% and 16 minutes at 20% . About 20% of the radioactivity is renally excreted in two hours .
Result of Action
The result of this compound’s action is the formation of 18F-FDG, which accumulates in tumors . This accumulation underpins the evolution of PET as a major clinical tool in cancer diagnosis . The images formed by a PET scanner can be assessed by a nuclear medicine physician or radiologist to provide diagnoses of various medical conditions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The compound is typically stored at a temperature of -20°C . This storage condition helps maintain the stability and efficacy of the compound .
Safety and Hazards
Future Directions
Mannose triflate is a well-known precursor for 18 F-FDG synthesis for PET applications . The binding of 18 F to the this compound has been carried out via SN2 nucleophilic substitution reaction . It is used in computational tomography, an imaging technique in early detection of cancer . Future research may focus on improving the efficiency of this process .
Biochemical Analysis
Biochemical Properties
Mannose triflate plays a significant role in biochemical reactions, particularly in lipid and protein metabolism . It interacts with various enzymes, proteins, and other biomolecules, regulating some metabolic processes in cells . Changes in the concentration of this compound can influence the levels of lipids and proteins, which can be considered as Raman biomarkers during lung cancer progression .
Cellular Effects
This compound affects various types of cells and cellular processes. For instance, it influences cell function by regulating lipid and protein levels . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The addition of this compound increases the values of protein in BEpiC cells and blocks protein glycolisation in A549 cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDVHSTOUGZTJ-PEBLQZBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238841 | |
Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92051-23-5 | |
Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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